(1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine
Overview
Description
(1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound features two naphthalen-1-ylmethyl groups and two phenyl groups attached to a central ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalen-1-ylmethyl chloride and 1,2-diphenylethane-1,2-diamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Catalysts and Reagents: Catalysts such as palladium or nickel complexes may be employed to facilitate the coupling reactions. Reducing agents like sodium borohydride can be used to reduce any intermediate imines formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imines or amides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products Formed
Oxidation Products: Imines, amides.
Reduction Products: Amines.
Substitution Products: Nitro, halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.
Medicine
Therapeutics: Research may explore its potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry
Chemical Industry: It can be used in the synthesis of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of (1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine depends on its specific application. For instance, as a ligand in catalysis, it coordinates with metal centers to form active catalytic complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-N1,N2-Bis(benzyl)-1,2-diphenylethane-1,2-diamine: Similar structure but with benzyl groups instead of naphthalen-1-ylmethyl groups.
(1R,2R)-N1,N2-Bis(phenylmethyl)-1,2-diphenylethane-1,2-diamine: Features phenylmethyl groups instead of naphthalen-1-ylmethyl groups.
Uniqueness
The presence of naphthalen-1-ylmethyl groups in (1R,2R)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine imparts unique electronic and steric properties, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
(1R,2R)-N,N'-bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2/c1-3-15-29(16-4-1)35(37-25-31-21-11-19-27-13-7-9-23-33(27)31)36(30-17-5-2-6-18-30)38-26-32-22-12-20-28-14-8-10-24-34(28)32/h1-24,35-38H,25-26H2/t35-,36-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANGKRYJCUWBHS-LQFQNGICSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NCC3=CC=CC4=CC=CC=C43)NCC5=CC=CC6=CC=CC=C65 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NCC3=CC=CC4=CC=CC=C43)NCC5=CC=CC6=CC=CC=C65 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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